8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Description
The compound is a type of cycloalkane, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . The “spiro” in the name indicates that it’s a spirocyclic compound, which is a type of organic compound that forms two rings .
Molecular Structure Analysis
The compound contains a total of 39 bond(s). There are 19 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s) .Scientific Research Applications
Urease Inhibition
Urease is an enzyme responsible for several health issues, including catheter encrustation, kidney stone formation, and hepatic coma. Researchers have explored novel urease inhibitors to combat these morbidities. The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (compounds 4a–j) exhibit potent anti-urease activity. Their inhibitory activity (IC50) ranges from 0.0019 μM to 0.0532 μM, surpassing the standard thiourea (IC50 = 4.7455 μM) . These compounds hold promise for managing urease-related disorders.
Benzylic Position Reactions
The benzylic position in aromatic compounds is chemically reactive. Understanding how this compound reacts at the benzylic position could provide useful information for synthetic chemistry .
properties
IUPAC Name |
8-(3-chloro-2-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S2/c1-11-12(15)3-2-4-13(11)21(17,18)16-7-5-14(6-8-16)19-9-10-20-14/h2-4H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVCMQHHDOUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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